molecular formula C11H23ClN2O B1521233 N-butyl-N-methylpiperidine-4-carboxamide hydrochloride CAS No. 1193389-21-7

N-butyl-N-methylpiperidine-4-carboxamide hydrochloride

Cat. No.: B1521233
CAS No.: 1193389-21-7
M. Wt: 234.76 g/mol
InChI Key: ABHZZRUXGGBGKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-N-methylpiperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C11H23ClN2O and its molecular weight is 234.76 g/mol. The purity is usually 95%.
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Biological Activity

N-butyl-N-methylpiperidine-4-carboxamide hydrochloride is a compound of significant interest in pharmacological research due to its potential biological activity. This article explores its biological interactions, mechanisms, and therapeutic implications based on diverse scientific literature.

  • Molecular Formula : C₁₁H₂₂ClN₂O
  • Molecular Weight : 234.77 g/mol
  • IUPAC Name : this compound

Research indicates that this compound interacts with various biomolecules, influencing receptor binding and enzymatic activity. The precise mechanisms are still under investigation, but the compound's ability to modulate biological pathways suggests its relevance in therapeutic contexts such as pain management and neuroprotection .

Receptor Interactions

The compound has been shown to interact with specific receptors, which may lead to various pharmacological effects. For instance, studies suggest that it may act on the central nervous system (CNS) pathways, potentially influencing neurotransmitter systems.

Enzymatic Activity

This compound has been evaluated for its effects on different enzymes. Preliminary data suggest that it may inhibit certain metabolic pathways, which could be beneficial in conditions requiring modulation of enzyme activity .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities. The following table summarizes key differences:

Compound NameMolecular FormulaUnique Features
This compoundC₁₁H₂₂ClN₂OPotential CNS activity; modulates receptor binding
N-methylpiperidine-3-carboxamide hydrochlorideC₇H₁₅ClN₂OSimpler structure; lacks butyl group
N-butylpiperidineC₁₁H₁₅NNo carboxamide group; primarily used as a base

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • CNS Activity : A study indicated that compounds similar to N-butyl-N-methylpiperidine-4-carboxamide exhibit neuroprotective effects in animal models of neurodegeneration. These findings suggest potential applications in treating conditions like Alzheimer's disease .
  • Antiparasitic Activity : Research involving modifications of piperidine derivatives showed promising results against parasitic infections, hinting at the potential of N-butyl-N-methylpiperidine-4-carboxamide as a lead compound for developing antiparasitic therapies .
  • Enzyme Inhibition : In vitro assays demonstrated that this compound could inhibit specific enzymes involved in metabolic processes, suggesting a role in drug metabolism and pharmacokinetics .

Properties

IUPAC Name

N-butyl-N-methylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.ClH/c1-3-4-9-13(2)11(14)10-5-7-12-8-6-10;/h10,12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABHZZRUXGGBGKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C(=O)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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